(Z)-2-methylpent-2-enoic acid
(Z)-2-methylpent-2-enoic acid
2-Methyl-2-pentenoic acid, also known as 2-pentene-2-carboxylic acid or 3-ethyl-2-methylacrylic acid, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Methyl-2-pentenoic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Methyl-2-pentenoic acid has been primarily detected in urine. Within the cell, 2-methyl-2-pentenoic acid is primarily located in the cytoplasm and adiposome. 2-Methyl-2-pentenoic acid has an acid, dry, and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
1617-37-4
VCID:
VC21191208
InChI:
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-
SMILES:
CCC=C(C)C(=O)O
Molecular Formula:
C6H10O2
Molecular Weight:
114.14 g/mol
(Z)-2-methylpent-2-enoic acid
CAS No.: 1617-37-4
Cat. No.: VC21191208
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-2-pentenoic acid, also known as 2-pentene-2-carboxylic acid or 3-ethyl-2-methylacrylic acid, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Methyl-2-pentenoic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Methyl-2-pentenoic acid has been primarily detected in urine. Within the cell, 2-methyl-2-pentenoic acid is primarily located in the cytoplasm and adiposome. 2-Methyl-2-pentenoic acid has an acid, dry, and fruity taste. |
|---|---|
| CAS No. | 1617-37-4 |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (Z)-2-methylpent-2-enoic acid |
| Standard InChI | InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
| Standard InChI Key | JJYWRQLLQAKNAD-PLNGDYQASA-N |
| Isomeric SMILES | CC/C=C(/C)\C(=O)O |
| SMILES | CCC=C(C)C(=O)O |
| Canonical SMILES | CCC=C(C)C(=O)O |
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